AKR1C3 Inhibitory Potency: 14.2-Fold Advantage Over Closest Structurally Characterized Analog CHEMBL2323483
The target compound, CHEMBL2323476 (CAS 102433-58-9), inhibits human recombinant AKR1C3 with an IC₅₀ of 250 nM in the NADP⁺-dependent S-(+)-tetrahydro-1-naphthol oxidation assay [1]. A structurally related tetrahydronaphthyl urea derivative, CHEMBL2323483 (a positional or substituent variant within the same screening series), exhibits an IC₅₀ of 3,560 nM under identical assay conditions [2]. This represents a 14.2-fold difference in potency, a magnitude of separation that is well beyond routine inter-assay variability and is consequential for cellular and in vivo target engagement studies where the effective free concentration of inhibitor is limited by plasma protein binding and tissue penetration.
| Evidence Dimension | AKR1C3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 250 nM (CHEMBL2323476 / CAS 102433-58-9) |
| Comparator Or Baseline | CHEMBL2323483: IC₅₀ = 3,560 nM (3.56 × 10³ nM) |
| Quantified Difference | 14.2-fold more potent |
| Conditions | Inhibition of human recombinant AKR1C3-mediated NADP⁺-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol (S-tetralol). Assay sourced from BindingDB/ChEMBL curation. |
Why This Matters
A >14-fold potency margin directly translates into usable concentration windows in cell-based models: the target compound achieves equivalent AKR1C3 inhibition at substantially lower concentrations, reducing the risk of off-target effects or solvent toxicity that may confound experiments using weaker analogs.
- [1] BindingDB. BDBM50427623 (CHEMBL2323476). IC₅₀ = 250 nM — Inhibition of human recombinant AKR1C3-mediated NADP⁺-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol. Available at: https://www.bindingdb.org (accessed May 2026). View Source
- [2] BindingDB. BDBM50427654 (CHEMBL2323483). IC₅₀ = 3.56×10³ nM — Inhibition of human recombinant AKR1C3-mediated NADP⁺-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol. Available at: https://www.bindingdb.org (accessed May 2026). View Source
